3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is a heterocyclic organic compound characterized by its molecular formula and a molecular weight of 210.68 g/mol. This compound is a derivative of thiazolidine-2,4-dione, which features a five-membered ring containing both sulfur and nitrogen atoms. It is recognized for its potential applications in various fields, particularly in medicinal chemistry as an enzyme inhibitor and a peroxisome proliferator-activated receptor gamma agonist, which are crucial in the treatment of metabolic disorders such as diabetes .
The synthesis of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction between thiazolidine-2,4-dione and 3-aminopropylamine in the presence of hydrochloric acid. This reaction proceeds through a nucleophilic substitution mechanism where the amine group from 3-aminopropylamine attacks the carbonyl carbon of thiazolidine-2,4-dione, leading to the formation of the desired product.
In industrial settings, this synthesis can be optimized for large-scale production using continuous flow reactors to maintain consistent reaction conditions and enhance yields. Additionally, green chemistry practices may be adopted to minimize environmental impacts, such as utilizing non-toxic solvents and recyclable catalysts .
The molecular structure of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride includes a thiazolidine ring with an aminopropyl side chain. The structural formula can be represented as:
The compound engages in various chemical reactions typical for thiazolidines. Notably:
These reactions are significant for developing further derivatives with enhanced biological activity.
The mechanism of action for 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride primarily involves its role as an agonist for peroxisome proliferator-activated receptor gamma. This receptor plays a pivotal role in regulating glucose metabolism and fat cell differentiation. By activating this receptor, the compound can potentially improve insulin sensitivity and exert antidiabetic effects .
While specific physical properties such as density and boiling point are not extensively documented, the compound is known to be soluble in polar solvents due to its functional groups.
Key chemical properties include:
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride has several scientific applications:
Thiazolidine-2,4-dione (TZD) emerged as a privileged scaffold in medicinal chemistry following the discovery of ciglitazone in the 1980s, which demonstrated potent insulin-sensitizing effects but never reached clinical use due to toxicity concerns [3]. This pioneering work catalyzed extensive structure-activity relationship (SAR) studies, leading to the 1997 FDA approval of troglitazone as the first TZD-based antidiabetic agent. Despite its withdrawal due to hepatotoxicity, this milestone validated TZD's therapeutic potential and spurred the development of safer analogues like pioglitazone and rosiglitazone [1] [3]. The evolution accelerated with strategic molecular hybridization approaches in the 2010s, where TZD was conjugated with pharmacophores from other bioactive domains to enhance target specificity—notably in anticancer drug discovery. This innovation phase yielded compounds like sunitinib-inspired TZD hybrids targeting tyrosine kinase receptors [2] [6]. Currently, over 35 clinical and preclinical candidates incorporate TZD scaffolds, with research expanding into neurodegenerative and antimicrobial applications [3] [7].
Table 1: Key Milestones in TZD-Based Drug Development
Year | Development | Significance |
---|---|---|
1980s | Ciglitazone discovery | First TZD with insulin-sensitizing properties; established core pharmacophore |
1997 | Troglitazone FDA approval | First clinical TZD antidiabetic; withdrawn in 2000 due to hepatotoxicity |
1999 | Pioglitazone/Rosiglitazone FDA approval | Safer second-generation antidiabetics; remain in clinical use |
2010s | TZD-VEGFR2 inhibitor hybrids | Expanded applications to oncology via antiangiogenic mechanisms [2] |
2020s | Multi-target TZD hybrids (e.g., 7e) | Demonstrated dual hTopo I/II inhibition for breast cancer therapy [10] |
The TZD core (C₃H₃NO₂S) exhibits remarkable structural versatility, enabling interactions with diverse biological targets through:
Functionally, TZDs demonstrate polypharmacology across disease models:
Table 2: Therapeutic Applications of TZD Derivatives via Structural Modification
Modification Site | Structural Feature | Biological Target | Therapeutic Outcome |
---|---|---|---|
C5 Benzylidene | 2,4-Dichloro substitution | VEGFR-2 ATP pocket | Antiangiogenic activity (IC₅₀ = 0.079 μM) [6] |
N3-Alkyl chain | 3-Aminopropyl spacer | Topoisomerase II catalytic site | DNA supercoiling inhibition [10] |
C5 Non-benzylidene | Imidazo-thiadiazole fusion | PPAR-γ transactivation | Hypoglycemia (60% glucose reduction) [3] |
TZD-Thiazole hybrids | Trimethoxybenzene-thiazole | hTopo I/II | Dual topoisomerase inhibition (MCF-7 IC₅₀ = 5.2 μM) [10] |
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride (C₆H₁₁ClN₂O₂S) represents a strategically optimized TZD analogue engineered to overcome limitations of classical derivatives:
Table 3: Chemical Profile of 3-(3-Aminopropyl)thiazolidine-2,4-dione Hydrochloride
Property | Value | Significance |
---|---|---|
CAS Registry Number | 1028095-99-9 [5] | Unique identifier for sourcing and regulatory compliance |
Molecular Formula | C₆H₁₁ClN₂O₂S | Confirms elemental composition and purity standards |
IUPAC Name | 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride | Standardized nomenclature for scientific literature |
SMILES | O=C(N1CCCN)SCC1=O.[H]Cl | Facilitates computational drug design and QSAR studies |
Key Synthetic Route | Alkylation of TZD with 3-bromopropylamine, HCl quench [8] | Enables gram-scale synthesis (86% yield) |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4